1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine
Description
1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine is a piperazine derivative featuring a methylsulfonyl group at the 1-position and a piperidinyl substituent at the 4-position. This compound is of interest in medicinal chemistry due to the versatility of the piperazine scaffold, which is widely utilized in drug design for its ability to modulate pharmacokinetic properties and interact with biological targets through hydrogen bonding and conformational flexibility .
Properties
IUPAC Name |
1-methylsulfonyl-4-piperidin-4-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S/c1-16(14,15)13-8-6-12(7-9-13)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJHGFDEATWMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine typically involves the reaction of piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate biological activities. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperazine Core
The table below highlights key structural differences between 1-(methylsulfonyl)-4-(4-piperidinyl)piperazine and related compounds:
Key Observations :
- Heterocyclic Extensions: Compounds like the thienopyridine derivative () utilize carbonyl linkages to expand the structure, likely improving binding to enzymes or receptors through π-π stacking.
- Aromatic vs. Aliphatic Substituents : The phenylthiazolyl group () introduces aromaticity, which may enhance interactions with hydrophobic pockets in biological targets compared to the aliphatic piperidinyl group in the target compound.
Comparison with Other Compounds:
- Trifluoromethylsulfonyl Derivatives (): Use trifluoromethanesulfonic anhydride for sulfonylation, requiring controlled conditions (e.g., triethylamine as a base).
- Carbonyl-Linked Structures (): Employ coupling agents like HATU and Hunig’s base to conjugate carboxylic acids with piperazine amines .
Antimicrobial Activity
Piperazine derivatives with sulfonyl groups (e.g., ) exhibit moderate to high antimicrobial activity. For example:
- 1-(4-Chlorophenyl)-1-propyl piperazine showed excellent activity against S. aureus .
- The methylsulfonyl group in the target compound may enhance membrane permeability, though specific data are lacking.
Enzyme and Receptor Targeting
- σ1 Receptor Agonists (): Piperazine derivatives like SA4503 (with aryl-alkyl substituents) show antidepressant activity, highlighting the scaffold’s versatility in CNS drug design.
Acaricidal Activity
The trifluoromethylsulfonyl derivative in exhibited notable acaricidal effects, attributed to the strong electron-withdrawing properties of the CF3 group enhancing target binding .
Biological Activity
1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride is a synthetic compound notable for its potential biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article discusses its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a chemical formula of and is characterized by:
- Piperazine Core : A six-membered ring containing two nitrogen atoms.
- Piperidine Moiety : A five-membered ring with one nitrogen atom.
- Methylsulfonyl Group : Enhances solubility and reactivity.
The dihydrochloride form improves its stability and solubility in aqueous environments, making it suitable for biological assays.
Research indicates that 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine interacts with various neurotransmitter systems, particularly:
- Serotonin Receptors : Modulates mood and behavior.
- Dopamine Receptors : Potential implications for treating psychotic disorders.
The compound's ability to affect these pathways suggests its role as a candidate for treating anxiety and depression .
Neuropharmacological Effects
1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine has been studied for its effects on the central nervous system. Key findings include:
- Anxiolytic Properties : Demonstrated potential in reducing anxiety symptoms by modulating serotonin and dopamine pathways.
- Antidepressant Effects : Early studies suggest efficacy in alleviating depressive symptoms, possibly through 5-HT receptor modulation .
Anti-inflammatory Properties
Emerging evidence points towards anti-inflammatory effects, although further studies are required to fully elucidate this aspect of its pharmacological profile. The methylsulfonyl group may contribute to these effects by influencing inflammatory pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride | Lacks methylsulfonyl group; used as an antidepressant | |
| 1-(Piperidin-4-yl)piperazine | Simpler structure; acts on similar biological pathways | |
| 1-(Sulfonyl)-4-piperidinylpiperazine | Contains sulfonic acid; different pharmacological properties |
The unique combination of functional groups in 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine may confer distinct pharmacological effects compared to structurally similar compounds.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Study on Anxiety Models : In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral assays indicated increased exploration and reduced avoidance behaviors.
- In Vitro Binding Studies : Binding affinity assays demonstrated that the compound interacts with serotonin (5-HT) receptors, particularly 5-HT_1A and 5-HT_2A subtypes, suggesting a dual mechanism that could enhance its therapeutic profile in mood disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
